2-Nitrobutyl methacrylate

Physical chemistry Monomer selection Process engineering

2-Nitrobutyl methacrylate (CAS 17977-11-6) is a nitro-functional methacrylate ester monomer with the formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol. It belongs to the class of nitroalkyl (meth)acrylates, which are characterized by an electron-withdrawing nitro group on the ester side chain.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 17977-11-6
Cat. No. B097368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobutyl methacrylate
CAS17977-11-6
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C(=C)C)[N+](=O)[O-]
InChIInChI=1S/C8H13NO4/c1-4-7(9(11)12)5-13-8(10)6(2)3/h7H,2,4-5H2,1,3H3
InChIKeyDOEOZIKIOFMZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobutyl Methacrylate (CAS 17977-11-6) Technical Baseline for Industrial Procurement


2-Nitrobutyl methacrylate (CAS 17977-11-6) is a nitro-functional methacrylate ester monomer with the formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol . It belongs to the class of nitroalkyl (meth)acrylates, which are characterized by an electron-withdrawing nitro group on the ester side chain. This structural feature imparts distinct polarity and reactivity profiles compared to conventional alkyl methacrylates. The compound is a liquid at room temperature with a density of 1.087 g/cm³, a boiling point of 274.9°C at 760 mmHg, and a flash point of 117°C . It is primarily utilized as a specialty comonomer in radical polymerization to introduce nitro-functionality into polymer backbones for coatings, binders, and energetic materials applications.

Why Unfunctionalized Alkyl Methacrylates Cannot Replace 2-Nitrobutyl Methacrylate in Nitro-Functional Copolymer Systems


Generic alkyl methacrylates such as n-butyl methacrylate (n-BMA) lack the nitro group, which introduces significant polarity, alters copolymerization reactivity parameters (Q-e scheme), and changes the thermal decomposition pathway of resulting polymers [1]. Replacing 2-nitrobutyl methacrylate with a non-nitro analog eliminates the ability to tune polymer polarity, adhesion, crosslinking reactivity, and energetic performance. Furthermore, class-level data on nitroalkyl methacrylates demonstrate that the nitro group on the ester side chain reduces homopolymerization activation energy to approximately 11.5–13.0 kcal/mol, changing polymerization kinetics relative to non-nitro counterparts, which typically require higher initiation temperatures or exhibit different monomer reactivity ratios in copolymerization with styrene [2]. Direct substitution with an unfunctionalized methacrylate would thus fail to replicate the specific copolymer microstructure and performance attributes required in nitro-functional binder and coating formulations.

Quantitative Differentiation Evidence for 2-Nitrobutyl Methacrylate vs. Closest Analogs


Physical Property Comparison: Density and Boiling Point vs. n-Butyl Methacrylate

2-Nitrobutyl methacrylate exhibits a density of 1.087 g/cm³ and a boiling point of 274.9°C at 760 mmHg , compared to n-butyl methacrylate which has a density of 0.89 g/cm³ and a boiling point of 163°C [1]. The nitro group increases density by 0.197 g/cm³ and raises the boiling point by approximately 112°C relative to the unfunctionalized analog. These altered physical properties affect solvent compatibility, storage, and processing parameters during industrial-scale polymerization.

Physical chemistry Monomer selection Process engineering

Activation Energy for Radical Homopolymerization: Nitroalkyl Methacrylate Class vs. Nitroalkyl Acrylate Class

The apparent activation energy for radical homopolymerization of nitroalkyl methacrylates, including 2-nitrobutyl methacrylate, falls in the range of 11.5–13.0 kcal/mol, as determined in toluene with azobisisobutyronitrile (AIBN) initiator [1]. This is distinctly lower than the 22.0–27.5 kcal/mol range reported for nitroalkyl acrylate analogs under identical conditions [1]. The lower activation energy translates to faster polymerization at a given temperature or enables polymerization at lower initiation temperatures, which can be advantageous for energy-sensitive formulations or processes requiring reduced thermal stress.

Polymerization kinetics Monomer reactivity Process safety

Copolymerization Alternating Tendency with Styrene: Nitroalkyl Methacrylates Exhibit Conjugative Monomer Behavior

Copolymerization of nitroalkyl methacrylates with styrene reveals an alternating tendency, and these monomers, including 2-nitrobutyl methacrylate, are classified as conjugative monomers based on their Q-e values [1]. This alternating behavior contrasts with non-nitro alkyl methacrylates such as n-butyl methacrylate, which copolymerize with styrene in a more random or statistical fashion. Although specific Q-e values for 2-nitrobutyl methacrylate were not isolated in the source, the class-level evidence indicates that the nitro group on the ester side chain modestly affects the polarity of the vinyl group and contributes to resonance stabilization, resulting in preferential cross-propagation with styrene.

Copolymerization Reactivity ratios Polymer architecture

Patent Citation as Nitrobutyl Monomer in Binder Compositions: Industrial Relevance

Nitrobutyl-containing methacrylate monomers, including 2-nitrobutyl methacrylate, are explicitly cited as key components in nitrofunctional acrylate copolymer binder compositions for aqueous paints and coatings in granted European patent EP3121206A2 [1]. The patent claims formulations incorporating nitrobutyl (meth)acrylate units to achieve enhanced adhesion, chemical resistance, or specific film properties. This patent citation provides industrial validation of the compound's utility, while simultaneously limiting the freedom to operate with generic alternatives that lack the nitro-functionality. Procurement of 2-nitrobutyl methacrylate may be required to practice the teachings of this patent or to compete in the nitrofunctional coatings space.

Coatings Binder technology Patent landscape

Validated Application Scenarios for 2-Nitrobutyl Methacrylate Based on Quantitative Evidence


Nitrofunctional Copolymer Binders for High-Performance Aqueous Coatings

2-Nitrobutyl methacrylate can be copolymerized with acrylate and methacrylate comonomers to yield nitrofunctional binders for aqueous paints, as taught in EP3121206A2 [1]. The nitro group imparts polarity and potential adhesion enhancement; the alternating copolymerization tendency with styrene enables more uniform polymer composition, leading to consistent film properties. This scenario is supported by both patent literature and class-level copolymerization data.

Energetic or Thermally-Responsive Polymer Backbones

The presence of the nitro group on the ester side chain opens thermal decomposition pathways that are absent in non-nitro methacrylates. Class-level evidence from nitroalkyl methacrylate homopolymerization studies [1] indicates activation energies in the 11.5–13.0 kcal/mol range, suggesting that polymers derived from 2-nitrobutyl methacrylate may exhibit controlled thermal degradation behavior suitable for energetic binders, pyrotechnic compositions, or thermally-labile temporary coatings.

Specialty Comonomer for Polarity-Tuned Copolymers

The substantial difference in density and boiling point relative to n-butyl methacrylate (1.087 vs. 0.89 g/cm³; 274.9°C vs. 163°C) indicates that 2-nitrobutyl methacrylate introduces significant polarity and cohesive energy density into copolymers. This property can be exploited to engineer polymers with tailored solubility parameters, improved adhesion to polar substrates, or enhanced compatibility with nitro-containing plasticizers and additives.

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